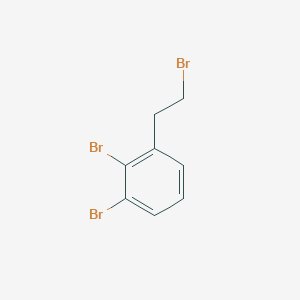

1,2-Dibromo-3-(2-bromoethyl)benzene

Description

1,2-Dibromo-3-(2-bromoethyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with two bromine atoms at the 1- and 2-positions and a 2-bromoethyl group at the 3-position. Its reactivity and environmental behavior are influenced by the electron-withdrawing effects of bromine atoms and the steric bulk of the bromoethyl substituent.

Properties

CAS No. |

39612-88-9 |

|---|---|

Molecular Formula |

C8H7Br3 |

Molecular Weight |

342.85 g/mol |

IUPAC Name |

1,2-dibromo-3-(2-bromoethyl)benzene |

InChI |

InChI=1S/C8H7Br3/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2 |

InChI Key |

VHFRWIVIJXEZDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Brominated Compounds

Key Observations:

Substituent Effects: The bromoethyl group in the target compound contrasts with bromophenoxy ethers (Evidences 1 and 5). Iodomethyl substitution () introduces iodine, which has a larger atomic radius and weaker electronegativity than bromine. This may alter reactivity in nucleophilic substitutions or photodegradation pathways .

Molecular Weight and Applications: Bromophenoxy derivatives (e.g., CAS 446254-15-5) exhibit higher molecular weights (~407 g/mol) due to the additional aromatic ring and oxygen atom, aligning with their roles as brominated flame retardants (BFRs) . Simpler bromoethyl derivatives like (1-Bromoethyl)benzene (CAS 585-71-7) are smaller (185 g/mol) and serve as intermediates in alkylation reactions .

Reactivity and Functional Differences

- Halogen Reactivity : The iodomethyl group in 1,2-Dibromo-3-(iodomethyl)benzene may act as a better leaving group in substitution reactions compared to bromine, influencing synthetic utility .

Environmental and Toxicological Considerations

- Flame Retardants: Bromophenoxy compounds (e.g., BDE 22) are recognized environmental pollutants due to their persistence and bioaccumulation . The target compound’s aliphatic bromine may degrade more readily than aromatic bromines, though this requires empirical validation.

- Impurity Effects : As seen in dibromochloropropane (DBCP) studies, impurities like epichlorohydrin significantly enhance mutagenicity . This underscores the need for rigorous purity assessments in brominated compounds, including the target molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.